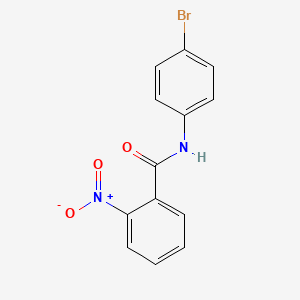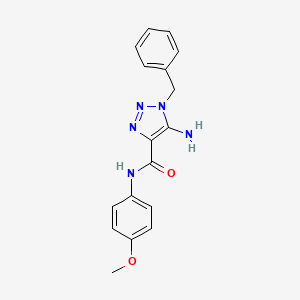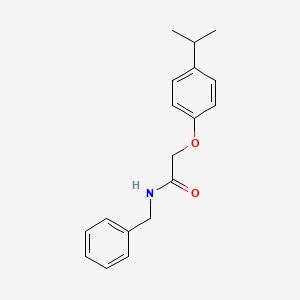![molecular formula C18H13F2N5O2 B5595880 7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)
7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which include compounds similar to the one , typically involves a multi-step process. For example, Drev et al. (2014) describe a regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which might offer insights into similar synthesis routes for the compound (Drev et al., 2014).
Molecular Structure Analysis
- The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen-bonded chains and frameworks, as studied by Portilla et al. (2006). This research could provide a foundational understanding of the molecular structure of the compound (Portilla et al., 2006).
Chemical Reactions and Properties
- Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit a range of chemical reactions and properties. For example, Aggarwal et al. (2014) synthesized a series of pyrazolo[1,5-a]pyrimidines with different substitutions, indicating the versatility of these compounds in chemical reactions (Aggarwal et al., 2014).
Physical Properties Analysis
- The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds. However, specific studies focusing on these aspects for the compound were not found in the current literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity, stability, and functional group behavior, are essential for understanding how these compounds interact in various environments. Studies like those by Mukaiyama et al. (2007) on 2-anilinopyrazolo[1,5-a]pyrimidine derivatives provide insights into the chemical properties of similar compounds (Mukaiyama et al., 2007).
Scientific Research Applications
Synthesis Techniques
- Regioselective Synthesis : This compound is synthesized using regioselective methods, providing insight into the tunable nature of the chemical structure and its derivatives. For instance, Drev et al. (2014) investigated the synthesis of similar pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the potential for generating diverse chemical structures using different synthetic pathways (Drev et al., 2014).
Biological and Chemical Properties
Antitumor, Antimicrobial, and Antioxidant Activities : Compounds within the same family have shown potential in various biological applications. Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, finding them to exhibit notable antitumor, antimicrobial, and antioxidant activities (Farag & Fahim, 2019).
Potential in Stroke Treatment : Related compounds have been evaluated for their potential in treating acute ischemic stroke. Mukaiyama et al. (2007) synthesized similar derivatives and assessed their inhibitory activity on c-Src kinase, an enzyme involved in stroke pathology, showing promising results in reducing infarct volume in vivo (Mukaiyama et al., 2007).
Chemical Analysis and Theoretical Studies
- DFT Calculations and Structure-Activity Relationships : The compound's structure and properties have been analyzed using computational methods like Density Functional Theory (DFT). This approach helps in understanding the molecular structure and its correlation with biological activity, as demonstrated in studies like that by Farag and Fahim (2019) (Farag & Fahim, 2019).
Novel Functional Applications
- Fluorescent Probe Development : The pyrazolo[1,5-a]pyrimidine structure has been utilized in the synthesis of fluorescent probes. Castillo et al. (2018) developed a method for creating functional fluorophores based on pyrazolo[1,5-a]pyrimidines, highlighting the potential for these compounds in biological imaging and detection applications (Castillo et al., 2018).
properties
IUPAC Name |
7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2/c1-10-7-15(24-27-10)23-18(26)12-9-21-25-14(16(19)20)8-13(22-17(12)25)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEHAVCOAZRLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)
![(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5595832.png)
![1-[3-(ethoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5595839.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5595845.png)

![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile](/img/structure/B5595877.png)

![6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)
